(2S)-2-氨基-3-(3,4-二羟基苯基)-2-甲基丙酸甲酯

描述

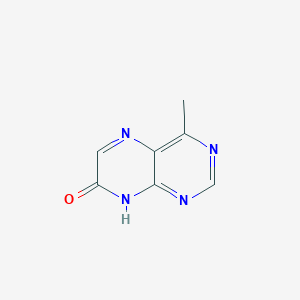

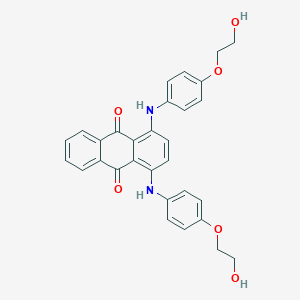

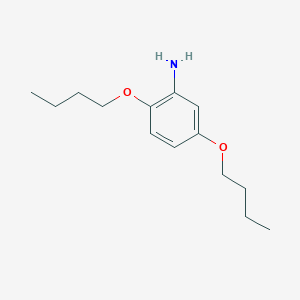

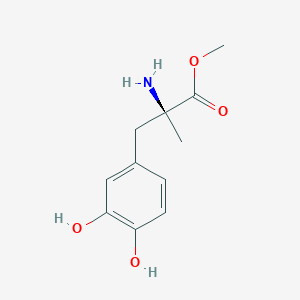

The compound of interest, methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, is a derivative of amino acids with a specific stereochemistry at the second carbon atom. It contains a phenyl group with dihydroxy substitution, which may contribute to its chemical reactivity and physical properties. The compound's structure suggests potential biological activity, possibly related to its immunosuppressive effects, as seen in structurally related compounds .

Synthesis Analysis

The synthesis of related compounds involves the introduction of substituents into the amino acid backbone. For instance, the synthesis of 2-substituted 2-aminopropane-1,3-diols, which share a similar backbone to our compound of interest, was achieved by introducing a phenyl ring into the alkyl chain of a lead compound, resulting in various derivatives with immunosuppressive activity . Another related synthesis involved acylation of methyl l-2-amino-3-phenylpropanoate with furan-2-carbonyl chloride at room temperature, leading to the formation of extended chains via intermolecular hydrogen bonds . These methods could potentially be adapted for the synthesis of methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate has been studied using various spectroscopic methods. For example, the FT-IR and FT-Raman spectra of a closely related compound were recorded, and the geometrical structure, vibrational frequency, and bonding features were analyzed using ab initio HF and DFT methods . These studies provide insights into the electronic properties, such as the HOMO and LUMO energies, indicating charge transfer within the molecule. Such analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of structurally similar compounds has been explored in various chemical reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for instance, reacts with carbocyclic and heterocyclic 1,3-diketones to afford a range of substituted derivatives . Another example is the reaction of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate with 1,3-diketones to form trisubstituted pyrroles and other heterocyclic compounds . These reactions highlight the potential of the amino acid backbone to engage in diverse chemical transformations, which could be relevant for the synthesis and modification of methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to our compound of interest have been characterized through various computational and experimental methods. The vibrational spectroscopy studies provide information on the infrared intensity, Raman activities, and normal coordinate analysis . Additionally, the solvent effects on the compound's properties have been calculated, which is important for understanding its behavior in different environments. The thermodynamic properties at various temperatures have also been calculated, offering insights into the stability and reactivity of the compound .

科学研究应用

有机合成中的生物活性前体

2-甲酰基苯甲酸甲酯是一种以其广泛的药理活性而闻名的化合物,在合成具有潜在药用价值的各种化合物中用作生物活性前体。该化合物在有机合成中的多功能性突出了生物活性前体在开发新的生物活性分子中的重要性,强调了合成路线和药用应用 (S. Farooq & Z. Ngaini,2019 年)。

食品中的风味化合物

源自氨基酸的支链醛在各种食品中作为风味化合物发挥着重要作用。对这些醛类从氨基酸的产生和降解进行了广泛的综述,展示了理解食品科学中的代谢转化和微生物组成的重要性 (B. Smit, W. Engels,和 G. Smit,2009 年)。

聚羟基链烷酸酯 (PHA) 生物合成

PHA 是一种可生物降解的微生物聚合物,由羟基链烷酸单体形成,展示了特定化学结构在生物合成途径中的重要作用。这篇综述阐明了负责 PHA 聚合的酶以及 PHA 的潜在应用,指出了它们在可生物降解材料中的重要性以及影响商业化的因素 (A. Amara,2010 年)。

食品中的甲基乙二醛

甲基乙二醛是一种加工食品中的活性羰基化合物,可以形成多种香气化合物,并作为其他毒素的前体。这篇重要的综述讨论了甲基乙二醛在食品中的形成、转化和缓解策略,重点介绍了氨基酸和酚类化合物在清除这种化合物中的作用,以及进一步研究膳食加合物的必要性 (Jie Zheng 等,2020 年)。

属性

IUPAC Name |

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFJJXIMFTXSEM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939476 | |

| Record name | Methyl 3-hydroxy-alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |

CAS RN |

18181-08-3 | |

| Record name | 3-Hydroxy-α-methyl-L-tyrosine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18181-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyldopa methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxy-alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYL-MELEVODOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ARC1V0F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。